Muraglitazar

Übersicht

Beschreibung

Muraglitazar is a dual peroxisome proliferator-activated receptor agonist with affinity for both PPARα and PPARγ. It was developed for the treatment of type 2 diabetes and associated dyslipidemia. Despite its promising therapeutic potential, its development was discontinued due to safety concerns .

Wirkmechanismus

Target of Action

Muraglitazar, a novel agent under investigation for the treatment of patients with type 2 diabetes, targets the peroxisome proliferator-activated receptors (PPARs), specifically the alpha and gamma subtypes . These receptors are nuclear transcription factors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways .

Mode of Action

This compound interacts with both PPAR alpha and gamma receptors. Through the PPAR gamma receptor, this compound has potent insulin-sensitizing effects on liver and muscle, which help to lower blood sugar levels . Through the PPAR alpha receptor, this compound is effective in lowering triglycerides and raising high-density lipoprotein cholesterol. It also converts small dense low-density lipoprotein particles to larger, more buoyant particles, promoting a beneficial lipid profile for the prevention of atherosclerosis .

Biochemical Pathways

This compound modulates the expression of PPAR target genes in white adipose tissue and liver, affecting glucose and lipid metabolic pathways . This modulation results in dose-dependent reductions of glucose, insulin, triglycerides, free fatty acids, and cholesterol .

Result of Action

This compound exerts potent and efficacious antidiabetic effects, preserves pancreatic insulin content, and improves metabolic abnormalities such as hyperlipidemia, fatty liver, low adiponectin levels, and elevated corticosterone levels . In addition, it increases abnormally low plasma adiponectin levels, reduces elevated plasma corticosterone levels, and lowers elevated liver lipid content .

Biochemische Analyse

Biochemical Properties

Muraglitazar shows potent activity in vitro at human PPARα and PPARγ with EC50 of 320 nM and 110 nM respectively . It interacts with these receptors, which are proteins, and activates them. The nature of these interactions is through binding to the active sites of these receptors, leading to conformational changes that activate the receptors .

Cellular Effects

This compound influences cell function by activating PPARα and PPARγ. This activation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, activation of PPARγ can lead to increased insulin sensitivity, while activation of PPARα can lead to increased fatty acid oxidation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and activating PPARα and PPARγ . This binding can lead to changes in gene expression, as these receptors are transcription factors that regulate the expression of certain genes involved in glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

Data on the temporal effects of this compound is relatively sparse due to the brief introduction and subsequent abandonment of this agent . During its phase III clinical trials, it was found to have favorable effects in terms of HDL-C increase, decrease in total cholesterol, apolipoprotein B, triglycerides and a greater reduction in HbA1c .

Metabolic Pathways

This compound is involved in the metabolic pathways related to glucose and lipid metabolism, due to its activation of PPARα and PPARγ . These receptors interact with various enzymes and cofactors involved in these metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is likely to be within the cytoplasm, where it can interact with its target receptors, PPARα and PPARγ . These receptors are typically located in the cytoplasm and translocate to the nucleus upon activation, where they can influence gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Muraglitazar is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically begins with the preparation of 4-methoxyphenoxyacetic acid, which is then coupled with 4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)benzylamine under specific reaction conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Muraglitazar durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxazolring oder andere funktionelle Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Carbonsäuren oder Ketone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung für die Untersuchung dualer PPAR-Agonisten.

Biologie: Untersuchung seiner Auswirkungen auf den Zellstoffwechsel und die Genexpression.

Medizin: Bewertung seiner Wirksamkeit bei der Behandlung von Typ-2-Diabetes und Dyslipidämie.

Industrie: Potenzieller Einsatz bei der Entwicklung neuer Therapeutika, die auf PPAR-Signalwege abzielen.

Wirkmechanismus

Muraglitazar übt seine Wirkung aus, indem es Peroxisomen-Proliferator-aktivierte Rezeptoren α und γ aktiviert. Diese Rezeptoren sind an der Regulation des Lipidstoffwechsels, der Glukosehomöostase und der Entzündung beteiligt. Durch die Bindung an diese Rezeptoren moduliert this compound die Expression von Genen, die an diesen Signalwegen beteiligt sind, was zu einer verbesserten Insulinsensitivität und Lipidprofilen führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pioglitazon: Ein weiterer PPARγ-Agonist, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.

Rosiglitazon: Ähnlich wie Pioglitazon zielt es auf PPARγ ab, wurde jedoch mit kardiovaskulären Risiken in Verbindung gebracht.

Fenofibrat: Ein PPARα-Agonist, der zur Behandlung von Dyslipidämie eingesetzt wird.

Einzigartigkeit

Die Einzigartigkeit von Muraglitazar liegt in seiner dualen Agonistenaktivität, die sowohl PPARα als auch PPARγ anvisiert. Diese duale Wirkung sollte umfassende metabolische Vorteile bieten, einschließlich einer verbesserten glykämischen Kontrolle und Lipidprofile. Seine Entwicklung wurde jedoch aufgrund von Sicherheitsbedenken, insbesondere in Bezug auf kardiovaskuläre Risiken, gestoppt .

Wenn Sie weitere Fragen haben oder detailliertere Informationen benötigen, zögern Sie bitte nicht, zu fragen!

Eigenschaften

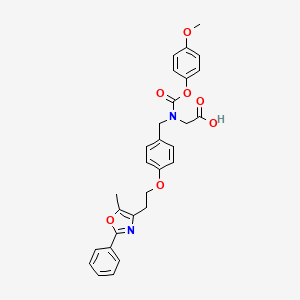

IUPAC Name |

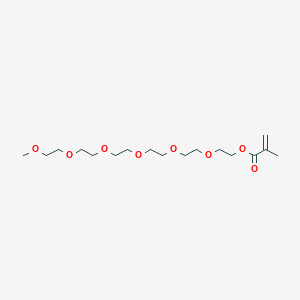

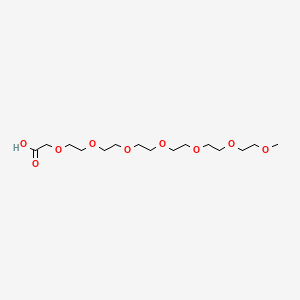

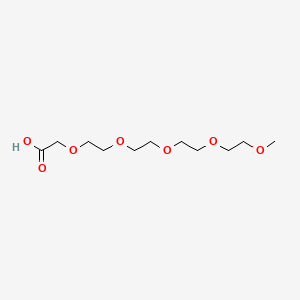

2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLWJILLXJGJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057719 | |

| Record name | Muraglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Muraglitazar is one of the dual peroxisome proliferator-activated receptor (PPAR) agonists. It interacts with both PPAR alpha and gamma receptors. Working through the PPAR gamma receptor, muraglitazar has very potent insulin-sensitizing effects on liver and muscle to lower the blood sugar levels. working through the PPAR alpha receptor, muraglitazar is very potent in terms of lowering the triglycerides and raising the HDL [high-density lipoprotein] cholesterol and converting small dense LDL [low-density lipoprotein] particles to larger, more buoyant particles, so it promotes a very good lipid profile from the standpoint of prevention of atherosclerosis. | |

| Record name | Muraglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

331741-94-7 | |

| Record name | Muraglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331741-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muraglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331741947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muraglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Muraglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MURAGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1MKM70WQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

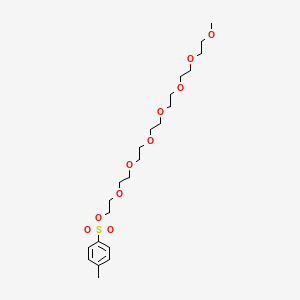

![2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676789.png)